molecular formula C7H11BF3KO3 B13458361 Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate

Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate

Cat. No.: B13458361
M. Wt: 250.07 g/mol
InChI Key: UQCQRPXMDXWCKJ-UHFFFAOYSA-N
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Description

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide typically involves the reaction of an oxetane derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.

Scientific Research Applications

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oxetane ring and the ethoxy group.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the oxetane and ethoxy groups.

    Potassium [3-(2-hydroxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is unique due to the presence of the oxetane ring and the ethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H11BF3KO3

Molecular Weight

250.07 g/mol

IUPAC Name

potassium;[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-trifluoroboranuide

InChI

InChI=1S/C7H11BF3O3.K/c1-2-14-6(12)3-7(4-13-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1

InChI Key

UQCQRPXMDXWCKJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(COC1)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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